2-Amino-1-cycloheptylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-cycloheptylethan-1-one is an organic compound with a unique structure that includes a cycloheptyl ring attached to an ethanone group with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cycloheptylethan-1-one typically involves the reaction of cycloheptanone with an appropriate amine under controlled conditions. One common method is the reductive amination of cycloheptanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cycloheptylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone derivatives or carboxylic acids.
Reduction: Cycloheptanol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
2-Amino-1-cycloheptylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-cycloheptylethan-1-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cycloheptyl ring provides a hydrophobic interaction that can enhance binding affinity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-cyclohexylethan-1-one: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
2-Amino-1-cyclopentylethan-1-one: Contains a cyclopentyl ring.
2-Amino-1-cyclooctylethan-1-one: Features a cyclooctyl ring.
Uniqueness
2-Amino-1-cycloheptylethan-1-one is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its six- or eight-membered ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
2-Amino-1-cycloheptylethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cycloheptane ring structure, which contributes to its biological activity. The molecular formula is C9H15N with a molecular weight of approximately 139.23 g/mol. The presence of the amino group enhances its interaction with biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of similar compounds show significant antibacterial properties against various strains of bacteria. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .
- Antitumor Effects : Preliminary studies suggest that 2-amino derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects on lung cancer cell lines (A549) with IC50 values below 10 µM, indicating strong anti-tumor potential .
The biological activity of 2-amino compounds often involves several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The redox-active nature of the compound may lead to increased ROS levels, which can induce apoptosis in cancer cells and contribute to antimicrobial effects .
- Autophagy Induction : Some studies have shown that certain derivatives can promote autophagy in cancer cells, enhancing the degradation of dysfunctional proteins and organelles, which may lead to cell death in malignant cells .
Table 1: Summary of Biological Activities
Activity Type | Model Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Various Bacteria | Varies | ROS Generation |
Antitumor | A549 Lung Cancer Cells | <10 | Autophagy Induction, ROS Generation |
Case Study: Antitumor Activity
A study conducted on a series of naphthoquinone derivatives revealed that one compound exhibited an IC50 value of 6.15 µM against A549 cells. The research highlighted the role of autophagy in mediating these effects, suggesting that targeting the EGFR signaling pathway could enhance therapeutic outcomes .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-1-cycloheptylethanone |
InChI |
InChI=1S/C9H17NO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7,10H2 |
InChI Key |
LUKPORISHHOWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.